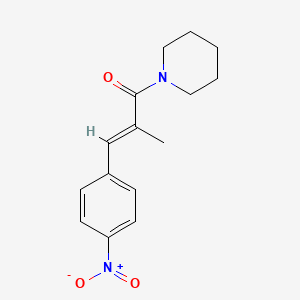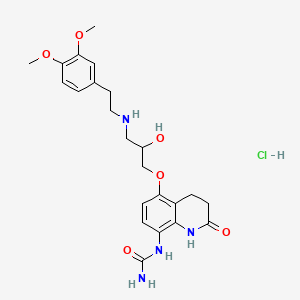![molecular formula C10H9ClN2 B14434479 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile CAS No. 75985-44-3](/img/structure/B14434479.png)
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the strain in their three-membered ring structure
准备方法
The synthesis of 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 2-chlorobenzylamine with a suitable nitrile source under conditions that promote cyclization to form the aziridine ring. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of a nitrile source like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for aziridines often involve the use of more scalable and cost-effective processes. For example, the reaction of 2-chlorobenzylamine with acrylonitrile in the presence of a phase-transfer catalyst can be employed to enhance the reaction rate and yield .
化学反应分析
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile undergoes a variety of chemical reactions, primarily due to the strained aziridine ring. Some of the common reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of β-amino nitriles.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., primary amines) . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Aziridine derivatives are used in the development of advanced materials, such as polymers and coatings, due to their ability to undergo polymerization and cross-linking reactions.
Organic Synthesis: The high reactivity of the aziridine ring makes it a valuable intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile is primarily attributed to the strain in the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites in biological molecules, such as DNA and proteins, leading to potential therapeutic effects . The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound can interfere with cellular processes by modifying key biomolecules .
相似化合物的比较
1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of β-amino acids and peptides.
2-Methylaziridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
N-Tosylaziridine:
属性
CAS 编号 |
75985-44-3 |
|---|---|
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-1-3-8(10)6-13-7-9(13)5-12/h1-4,9H,6-7H2 |
InChI 键 |
OHFJFMFONWLZIX-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1CC2=CC=CC=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


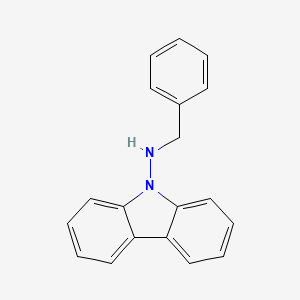
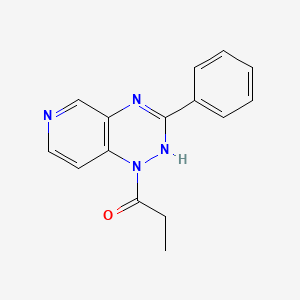
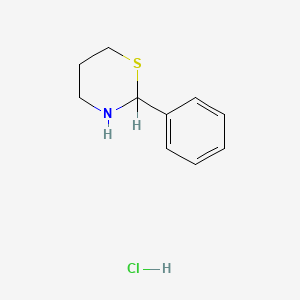

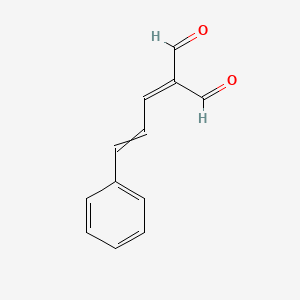
![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
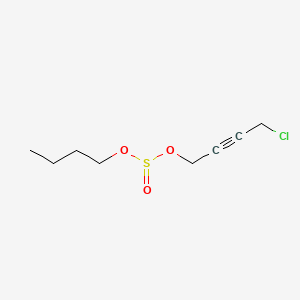

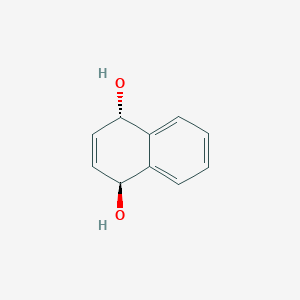

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
